molecular formula C11H16ClNO3 B1372178 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride CAS No. 432049-65-5

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride

Cat. No.: B1372178
CAS No.: 432049-65-5
M. Wt: 245.7 g/mol
InChI Key: ZQQMLSPLWKGKAC-UHFFFAOYSA-N
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Description

The compound “4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride” is a complex organic molecule. It likely contains an amino group (-NH2), a methoxy group (-OCH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a butyric acid group (a four-carbon acid, -CH2CH2CH2COOH). The “hydrochloride” part suggests that this compound forms a salt with hydrochloric acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions. For instance, substituted pyridines with diverse functional groups are synthesized via the remodeling of (aza)indole/benzofuran skeletons . Protodeboronation of pinacol boronic esters is another method used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound was not found .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, boronic acids and their derivatives are known to participate in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Boronic acids, for example, are known to be hygroscopic .

Scientific Research Applications

Enantiomeric Resolution Studies

One area of research involving analogs of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is enantiomeric resolution. For instance, the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of baclofen, was studied using high-performance liquid chromatography (HPLC) with a chiral stationary phase. This research is crucial for understanding the separation and characterization of enantiomers in related compounds (Vaccher, Berthelot, & Debaert, 1995).

Synthesis and Reactivity Studies

In another study, the synthesis of a compound structurally related to this compound was reported, focusing on its reactivity in specific assay procedures (Balazs, Anderson, Iwamoto, & Lim, 1970).

Corrosion Inhibition Research

Research has also been conducted on derivatives of this compound in corrosion science. For example, the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid was explored, demonstrating significant corrosion inhibition efficiency (Bentiss et al., 2009).

Phototriggers in Chemical Research

There has been significant interest in phototriggers, especially in the context of γ-amino acids. Introducing methoxy substituents on specific photoremovable protecting groups, in relation to excitatory γ-amino acids like GABA, extends the absorption range of these chromophores. This has implications for the controlled release of amino acids upon irradiation (Conrad, Givens, Weber, & Kandler, 2000).

Antimicrobial Activity of Derivatives

The antimicrobial properties of derivatives of this compound have also been investigated. Novel amino acid derivatives synthesized from reactions with primary and secondary amines showed potential antimicrobial activities against various bacterial strains (El-Sakka, Soliman, & Abdullah, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQMLSPLWKGKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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